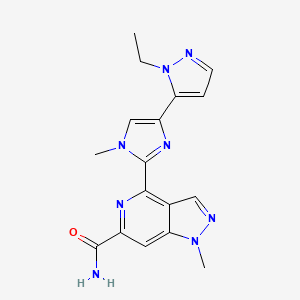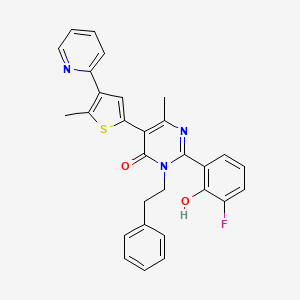
CaSR antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CaSR Antagonist-1 is a potent inhibitor of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the human body. This compound has an inhibitory concentration (IC50) of 50 nanomolar and is primarily used in the investigation of diseases related to dysregulated bone or mineral homeostasis, including osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CaSR Antagonist-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for such compounds typically involve:
- Formation of the core structure through multi-step organic synthesis.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and purity of the final product. This may include:
- Use of large-scale reactors for chemical synthesis.
- Implementation of continuous flow processes to enhance efficiency.
- Rigorous quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: CaSR Antagonist-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
CaSR Antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the calcium-sensing receptor and its role in various chemical processes.
Biology: Investigates the role of CaSR in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores potential therapeutic applications in diseases related to calcium homeostasis, such as osteoporosis and hyperparathyroidism.
Industry: Potential use in the development of new drugs targeting CaSR for various medical conditions
Wirkmechanismus
CaSR Antagonist-1 exerts its effects by binding to the calcium-sensing receptor and inhibiting its activity. This inhibition disrupts the receptor’s ability to sense extracellular calcium levels, leading to altered cellular responses. The molecular targets and pathways involved include:
G-protein-coupled receptor signaling: Inhibition of CaSR affects downstream signaling pathways, including the phospholipase C pathway and the cyclic adenosine monophosphate pathway.
Calcium homeostasis: Disruption of CaSR activity impacts calcium regulation in various tissues, including the parathyroid glands, kidneys, and bones
Vergleich Mit ähnlichen Verbindungen
CaSR Antagonist-1 is unique in its high potency and specificity for the calcium-sensing receptor. Similar compounds include:
Calhex 231: Another CaSR antagonist with similar inhibitory effects but different structural properties.
NPS-2143: A selective antagonist of the calcium-sensing receptor with distinct pharmacological characteristics.
Cinacalcet hydrochloride: A calcimimetic agent that increases the sensitivity of CaSR to calcium, used in the treatment of hyperparathyroidism .
Eigenschaften
Molekularformel |
C29H24FN3O2S |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
2-(3-fluoro-2-hydroxyphenyl)-6-methyl-5-(5-methyl-4-pyridin-2-ylthiophen-2-yl)-3-(2-phenylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-26(25-17-22(19(2)36-25)24-13-6-7-15-31-24)29(35)33(16-14-20-9-4-3-5-10-20)28(32-18)21-11-8-12-23(30)27(21)34/h3-13,15,17,34H,14,16H2,1-2H3 |
InChI-Schlüssel |
LPCZOMPPQPNCTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=N1)C2=C(C(=CC=C2)F)O)CCC3=CC=CC=C3)C4=CC(=C(S4)C)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




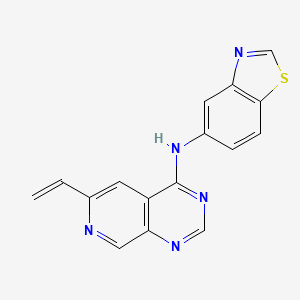



![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
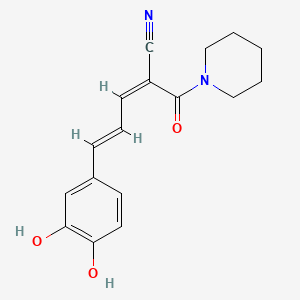
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
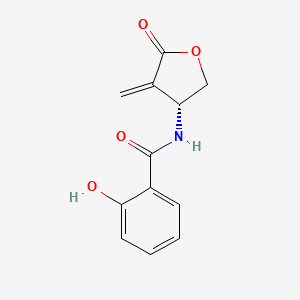

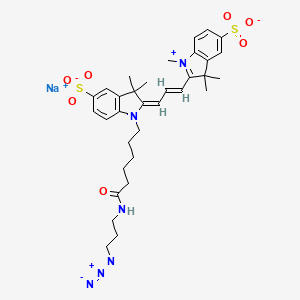
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
